N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of the chloro and methoxy groups: The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions.
Formation of the acetamide linkage: The acetamide linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Attachment of the phenylthio and pyridin-3-ylmethyl groups: These groups are introduced through nucleophilic substitution reactions, typically using thiophenol and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. It can inhibit specific enzymes or receptors involved in disease pathways.
Biology: It is used in biological assays to study its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting signal transduction pathways and cellular functions.
Comparison with Similar Compounds
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide can be compared with other benzo[d]thiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds have similar structural features but differ in their substituents and biological activities.
N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamides: These compounds have a morpholine group instead of a pyridine group, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-28-18-10-9-17(23)21-20(18)25-22(30-21)26(13-15-6-5-11-24-12-15)19(27)14-29-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKFKVVQXMNZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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